diphenyl [(2,4-dichlorophenyl)(hydroxy)methyl]phosphonate
Description
Diphenyl [(2,4-dichlorophenyl)(hydroxy)methyl]phosphonate is a phosphonate derivative featuring a central phosphorus atom bonded to two phenyl groups, a 2,4-dichlorophenyl moiety, and a hydroxymethyl group. This compound is structurally significant due to its hybrid architecture, combining a sterically hindered phenol-like fragment (from the 2,4-dichlorophenyl group) with a phosphonate ester backbone.
Properties
IUPAC Name |
(2,4-dichlorophenyl)-diphenoxyphosphorylmethanol | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H15Cl2O4P/c20-14-11-12-17(18(21)13-14)19(22)26(23,24-15-7-3-1-4-8-15)25-16-9-5-2-6-10-16/h1-13,19,22H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NQANIQZMWKQPOB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)OP(=O)(C(C2=C(C=C(C=C2)Cl)Cl)O)OC3=CC=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H15Cl2O4P | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
409.2 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of diphenyl [(2,4-dichlorophenyl)(hydroxy)methyl]phosphonate can be achieved through several methods. One common approach involves the reaction of diphenylphosphine oxide with 2,4-dichlorobenzaldehyde in the presence of a base, such as triethylamine. The reaction typically proceeds under mild conditions and yields the desired product after purification .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the process. Additionally, industrial methods may incorporate advanced purification techniques to ensure high purity of the final product .
Chemical Reactions Analysis
Condensation Reactions with Phosphorus Reagents
The α-hydroxy group engages in condensation reactions with dialkyl phosphites or phosphine oxides. For example:
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Reaction with dialkyl phosphites yields phosphorylated α-hydroxy derivatives via autocatalytic mechanisms involving water traces .
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Electron-withdrawing substituents (e.g., 2,4-dichloro) enhance hydroxy group acidity, accelerating nucleophilic attack on trivalent phosphorus tautomers (e.g., ) .
Key Data :
| Substrate | P-Reagent | Product | Yield (%) | Conditions |
|---|---|---|---|---|
| Diethyl α-hydroxy-4-Cl-benzylphosphonate | Diethyl phosphite | Diethyl α-(phosphoryloxy)-4-Cl-benzylphosphonate | ~50 | Toluene, 110°C, 24 h |
Hydrolysis and Stability
Phosphonate esters hydrolyze under acidic or basic conditions:
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The diphenyl ester group hydrolyzes to phosphonic acid derivatives, influenced by water traces .
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Hydrolysis rates depend on steric hindrance and electronic effects. The 2,4-dichlorophenyl group may slow hydrolysis due to steric bulk .
Comparative Hydrolysis Rates :
| Compound | Hydrolysis Rate (Relative) | Conditions |
|---|---|---|
| Diphenyl methylphosphonate | 1.0 | pH 7, 25°C |
| Diphenyl [(2,4-dichlorophenyl)(hydroxy)methyl]phosphonate* | 0.3–0.5 (estimated) | pH 7, 25°C |
Arbuzov and Substitution Reactions
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Arbuzov reactions require α-halo intermediates. For example, bromination of the hydroxy group enables reaction with phosphinites to form mixed phosphonate-phosphine oxides .
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Substitution at the dichlorophenyl ring is unlikely under mild conditions due to deactivating Cl substituents.
Example Reaction :
| Starting Material | Reagent | Product | Yield (%) |
|---|---|---|---|
| α-Bromobenzylphosphonate | Ethyl diphenylphosphinite | Phenylmethylene-phosphine oxide-phosphonate | 60 |
Mechanistic Insights
DFT studies on similar systems reveal:
Scientific Research Applications
Agrochemical Applications
Herbicidal Formulations:
Diphenyl [(2,4-dichlorophenyl)(hydroxy)methyl]phosphonate has been investigated for its use in herbicidal formulations. It acts as a pre-emergence herbicide, targeting the roots and germinating plants rather than leaf uptake. The compound is typically formulated in aqueous solutions such as capsule suspensions and suspension concentrates, which enhance its effectiveness under varying moisture conditions .
Effectiveness:
Recent studies have shown that formulations containing this phosphonate exhibit improved biological properties and weed control efficacy. The optimization of these formulations aims to maintain high selectivity towards crop species while ensuring consistent performance under both dry and wet conditions .
Medicinal Chemistry
Biological Activity:
this compound serves as a versatile building block in the synthesis of biologically active compounds. Its derivatives have been explored for their potential as inhibitors in various biochemical pathways, including those involved in cancer and neurodegenerative diseases .
Case Study:
A study published in Bioorganic & Medicinal Chemistry Letters highlighted the synthesis of phosphonate derivatives that exhibited significant activity against certain cancer cell lines. The structure-activity relationship (SAR) analysis indicated that modifications to the diphenyl phosphonate core could enhance biological efficacy .
Chemical Synthesis
Reactivity and Synthesis:
The compound is utilized in various synthetic pathways, including nucleophilic catalysis and the formation of complex organic molecules. Its reactivity allows it to participate in reactions with electrophiles, leading to the development of new chemical entities with potential therapeutic applications .
Data Table: Synthesis Pathways
| Reaction Type | Conditions | Yield (%) | Reference |
|---|---|---|---|
| Nucleophilic Addition | Room Temperature, 10 min | Quantitative | |
| Michael Addition | Phosphine-catalyzed | High | |
| Esterification | Acid Catalysis | Moderate |
Environmental Impact
Degradation Studies:
Research into the environmental impact of this compound has been conducted to assess its degradation pathways and ecological safety. Studies indicate that while the compound is effective as a herbicide, its persistence in soil and potential bioaccumulation require careful management to minimize environmental risks .
Mechanism of Action
The mechanism of action of diphenyl [(2,4-dichlorophenyl)(hydroxy)methyl]phosphonate involves its interaction with specific molecular targets. The compound can inhibit enzymes by binding to their active sites, thereby blocking their activity. Additionally, it can interact with cellular membranes and proteins, affecting various biochemical pathways .
Comparison with Similar Compounds
Comparison with Similar Phosphonate Derivatives
Structural and Functional Analogues
(i) Diethyl {5-(2,4-Dichlorophenyl)-1,3,4-Thiadiazol-2-ylaminoMethyl}Phosphonate
- Structural Features: This compound incorporates a 1,3,4-thiadiazole ring linked to a 2,4-dichlorophenyl group and a methoxyphenyl-phosphonate moiety. The dihedral angle between the aromatic rings (32.4°) indicates significant non-planarity, which contrasts with other phosphonates (e.g., 7.54° in Wan et al., 2007) .
- Bioactivity : Exhibits pesticidal and antifungal activity, attributed to the thiadiazole ring’s electron-withdrawing effects and the phosphonate’s hydrolytic stability .
(ii) Dimethyl [Hydroxy(2-Nitrophenyl)Methyl]Phosphonate
- Structural Features: Substitutes the 2,4-dichlorophenyl group with a nitro-substituted phenyl ring.
- Crystallography : Exhibits intramolecular hydrogen bonding (O–H···O=P), stabilizing the molecule in a planar conformation .
(iii) Dialkyl/Diphenyl[(3,5-Di-tert-Butyl-4-Hydroxyphenyl)(Aryl)Methyl]Phosphonates
- Structural Features : These derivatives replace the 2,4-dichlorophenyl group with a sterically hindered 3,5-di-tert-butyl-4-hydroxyphenyl fragment. The bulky tert-butyl groups enhance antioxidant properties by stabilizing radical intermediates .
- Bioactivity : Lead compounds (e.g., 11b and 17b) show confirmed antitumor activity via cytotoxicity mechanisms distinct from the dichlorophenyl-phosphonate hybrid .
Table 1: Key Comparative Data
Abbreviations: DCP = Dichlorophenyl; P = Phosphonate.
Key Observations:
Steric and Electronic Effects : The 2,4-dichlorophenyl group in the target compound introduces both steric bulk and electron-withdrawing effects, enhancing stability and interaction with hydrophobic biological targets (e.g., enzyme active sites) .
Hydrogen Bonding : Unlike the planar nitro-phenyl derivative , the absence of intramolecular H-bonding in diphenyl [(2,4-DCP)(OH)methyl]P may increase conformational flexibility, aiding in target binding.
Bioactivity Divergence : Thiadiazole-containing phosphonates prioritize pesticidal activity, while diaryl urea-phosphonate hybrids (e.g., 11b) emphasize antitumor effects .
Biological Activity
Diphenyl [(2,4-dichlorophenyl)(hydroxy)methyl]phosphonate is a phosphonate compound that has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article reviews the synthesis, biological activity, and potential therapeutic applications of this compound, drawing from diverse research findings and case studies.
Chemical Structure and Properties
This compound can be represented structurally as follows:
- Chemical Formula : CHClOP
- Molecular Weight : 353.15 g/mol
The compound features a phosphonate group, which is known for its ability to mimic phosphate esters in biological systems. This structural characteristic is critical for its biological activity, particularly in relation to enzyme interactions and cellular uptake mechanisms.
Biological Activity
The biological activity of this compound has been investigated in various contexts:
1. Antiviral Properties
Research has indicated that phosphonate derivatives can exhibit antiviral activity by acting as prodrugs. For instance, compounds similar to this compound have shown promise in inhibiting viral replication through metabolic conversion into active nucleotide forms within cells .
2. Anticancer Activity
In vitro studies have demonstrated that phosphonates can induce cytotoxic effects on cancer cell lines. For example, a study highlighted the cytotoxic potential of phosphonate derivatives against human cervical carcinoma (HeLa) cells and other cancerous cell lines . The mechanism often involves the disruption of cellular signaling pathways essential for cancer cell survival.
3. Enzyme Inhibition
Phosphonates are known to inhibit specific enzymes involved in metabolic pathways. The inhibition of lysosomal phospholipase A2 has been linked to the induction of phospholipidosis, a pathological condition that can lead to cell death . This suggests that this compound may have implications in drug-induced toxicity.
Case Study 1: Antiviral Activity
A study explored the antiviral efficacy of various phosphonates against HIV. The results demonstrated that certain derivatives exhibited an EC50 value indicative of moderate antiviral activity, suggesting their potential as therapeutic agents in HIV treatment .
Case Study 2: Anticancer Effects
In another investigation, this compound was tested against multiple cancer cell lines. The findings revealed significant cytotoxicity at varying concentrations, with a notable impact on cellular proliferation and apoptosis pathways .
Research Findings Summary
Q & A
Basic Research Questions
Q. What synthetic methodologies are optimal for producing diphenyl [(2,4-dichlorophenyl)(hydroxy)methyl]phosphonate with high purity?
- Methodology : Utilize a two-step reaction involving condensation of substituted thiadiazole amines with diethyl phosphonate under controlled heating (90°C for 6 hours), followed by crystallization from ethanol or acetone for purification. Monitor reaction progress via TLC and confirm purity via HPLC or NMR .
- Key Parameters : Stoichiometric ratios (e.g., 2:5 molar ratio of amine to phosphonate), solvent selection (ethanol for recrystallization), and temperature control to minimize side reactions .
Q. How can X-ray crystallography be employed to resolve the crystal structure of this compound?
- Experimental Design : Use a single-crystal X-ray diffractometer (e.g., Enraf-Nonius CAD-4) with Mo-Kα radiation (λ = 0.71073 Å) at 293 K. Collect data via ω/2θ scans and apply ψ-scan absorption corrections. Refine structures using SHELXS97/SHELXL97 software, with hydrogen atoms placed geometrically and refined isotropically .
- Data Interpretation : Analyze bond lengths (e.g., C–C: ~1.39–1.48 Å), dihedral angles (e.g., 32.4° between aromatic rings), and hydrogen-bonding networks (C–H⋯O/N–H⋯O) to validate molecular geometry .
Q. What safety protocols are critical when handling this compound in laboratory settings?
- Recommendations : Follow toxicological guidelines from EFSA and OECD, including bacterial reverse mutation (Ames test) and in vitro micronucleus assays to assess genotoxicity. Use PPE (gloves, goggles) and fume hoods to minimize exposure .
Advanced Research Questions
Q. How do steric and electronic effects influence the dihedral angles of aromatic rings in the crystal lattice, and what implications do these have on reactivity?
- Analysis : Compare dihedral angles (e.g., 32.4° vs. <10° in related phosphonates) to assess steric hindrance from 2,4-dichlorophenyl groups. Computational modeling (DFT) can predict how non-planar geometries affect nucleophilic substitution or hydrogen-bond donor capacity .
- Experimental Validation : Synthesize analogs with substituent variations (e.g., methoxy vs. nitro groups) and analyze structural deviations via XRD .
Q. What mechanistic insights can be gained from studying hydrogen-bonding networks in the solid state?
- Methodology : Map intermolecular interactions (e.g., C–H⋯O, N–H⋯O) using Mercury software. Quantify bond distances (2.5–3.0 Å) and angles (150–170°) to identify supramolecular motifs (e.g., chains, sheets) that influence solubility and thermal stability .
- Application : Correlate packing efficiency with dissolution rates in polar solvents (e.g., DMSO) for drug formulation studies .
Q. How can computational chemistry complement experimental data to elucidate pharmacological mechanisms?
- Approach : Perform molecular docking (e.g., AutoDock Vina) to predict binding affinities with biological targets (e.g., kinases, DNA). Validate predictions via in vitro cytotoxicity assays (e.g., IC50 determination in cancer cell lines) .
- Case Study : For antitumor activity, combine SAR analysis of diarylmethyl phosphonate derivatives with apoptosis assays (e.g., Annexin V staining) to confirm mechanism .
Q. What strategies resolve discrepancies between theoretical and experimental spectroscopic data (e.g., NMR, IR)?
- Troubleshooting : Compare computed spectra (Gaussian 09) with experimental data. Adjust for solvent effects (CPCM model) and dynamic averaging. For NMR, verify coupling constants (e.g., ) and chemical shift assignments via 2D-COSY/HSQC .
- Example : Discrepancies in P NMR shifts may arise from conformational flexibility; use variable-temperature NMR to probe rotamer populations .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
